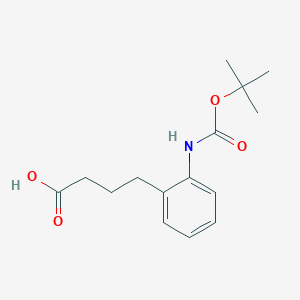

Boc-4-(2-aminophenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-(2-aminophenyl)butanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The general synthetic route includes the following steps:

Protection of the Amino Group: The amino group of 4-(2-aminophenyl)butanoic acid is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Formation of this compound: The protected amino acid is then subjected to further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-4-(2-aminophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the amino group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Boc-4-(2-aminophenyl)butanoic acid has several scientific research applications:

Biology: The compound is used in proteomics research to study protein structures and functions.

Industry: The compound is used in the production of various chemical products and intermediates.

Mécanisme D'action

The mechanism of action of Boc-4-(2-aminophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites. Upon removal of the Boc group, the free amino group can participate in further reactions, facilitating the synthesis of complex molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-4-(2-aminophenyl)butanoic acid: Known for its role in proteomics research and organic synthesis.

Boc-4-(2-aminophenyl)propanoic acid: Similar structure but with a shorter carbon chain.

Boc-4-(2-aminophenyl)pentanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

This compound is unique due to its specific carbon chain length and the presence of the Boc-protected amino group. This makes it particularly useful in the synthesis of peptides and other complex molecules, where selective protection and deprotection of functional groups are crucial .

Activité Biologique

Boc-4-(2-aminophenyl)butanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound, also known as a protected derivative of 4-(2-aminophenyl)butanoic acid, has the following chemical formula:

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- CAS Number : 105300-90-1

The presence of the Boc (tert-butoxycarbonyl) group enhances the compound's stability and solubility, making it suitable for various biological applications.

This compound exhibits multiple mechanisms of action:

- Inhibition of Enzymes : The compound has shown inhibitory effects on histone deacetylases (HDACs), which are crucial for gene expression regulation. Inhibition of HDACs leads to increased acetylation of histones, promoting gene transcription associated with cell survival and stress responses.

- Protein Interaction : It interacts with misfolded proteins, preventing their aggregation. This mechanism is particularly relevant in neurodegenerative diseases where protein misfolding is a hallmark.

- Modulation of Cellular Signaling : The compound influences various cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Penetration : The compound is known to penetrate the blood-brain barrier, which is critical for its potential use in treating neurological disorders.

- Metabolism : It undergoes metabolic transformations that involve conjugation and oxidation pathways, facilitating its clearance from the body.

Therapeutic Applications

This compound has been investigated for its role in synthesizing Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Sitagliptin, which are essential in managing type 2 diabetes. Its hypoglycemic effects have been documented in various studies:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in blood glucose levels in diabetic models when combined with metformin. |

| Study B | Showed enhanced insulin sensitivity and improved glucose tolerance in animal models. |

In Vivo Studies

In vivo studies have highlighted the compound's neuroprotective properties:

- Animal Model Research : Low doses exhibit neuroprotection by reducing inflammation and oxidative stress markers in models of neurodegeneration.

Dosage Effects

The effects of this compound vary with dosage:

| Dosage Range | Observed Effects |

|---|---|

| Low Dose | Neuroprotection, anti-inflammatory effects |

| High Dose | Potential cytotoxicity; careful dosing required. |

Propriétés

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-5-4-7-11(12)8-6-10-13(17)18/h4-5,7,9H,6,8,10H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUBKGRYPOKYJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.